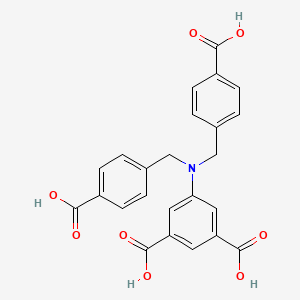
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H9F3N2O3 and a molecular weight of 250.17 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate typically involves the reaction of 1-(4-Aminopyridin-2-yl)ethanone with trifluoroacetic acid. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity.
Analyse Des Réactions Chimiques
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: Research involving this compound may focus on its potential therapeutic effects and its role in drug development.
Industry: It can be used in the development of new materials and in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(4-Aminopyridin-2-yl)ethanone 2,2,2-trifluoroacetate can be compared with similar compounds such as:
1-(2-Aminopyridin-4-yl)ethanone: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
1-(3-Aminopyridin-4-yl)ethanone: Another similar compound with the amino group located at a different position on the pyridine ring.
1-(4-Bromopyridin-2-yl)ethanone: This compound has a bromine atom instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9F3N2O3 |
|---|---|
Poids moléculaire |
250.17 g/mol |
Nom IUPAC |
1-(4-aminopyridin-2-yl)ethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H8N2O.C2HF3O2/c1-5(10)7-4-6(8)2-3-9-7;3-2(4,5)1(6)7/h2-4H,1H3,(H2,8,9);(H,6,7) |
Clé InChI |
MSAOLWRHODYJNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC=CC(=C1)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide](/img/structure/B12500716.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B12500751.png)
![N-[(1R,3S,7s)-5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-yl]acetamide](/img/structure/B12500753.png)
![(1r,3r,5R,7R)-N-butyltricyclo[3.3.1.1~3,7~]decan-2-amine](/img/structure/B12500760.png)
![N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B12500761.png)
![1-Tert-butyl 2,3,4,5,6-pentafluorophenyl 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanedioate](/img/structure/B12500762.png)
![6-Bromo-2-[(6-nitrobenzimidazol-2-yl)methylthio]benzimidazole](/img/structure/B12500769.png)
![5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500770.png)
![N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12500771.png)

![4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12500785.png)
![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)
